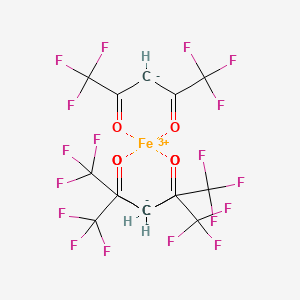
Tris(hexafluoroacetylacetonato)iron (III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(hexafluoroacetylacetonato)iron (III) is a coordination complex with the chemical formula C15H3F18FeO6. It is known for its high volatility and solubility, making it a valuable compound in various scientific and industrial applications. The compound is characterized by its orange to amber to dark red powder or crystal appearance .
Vorbereitungsmethoden
The preparation of Tris(hexafluoroacetylacetonato)iron (III) typically involves the reaction of iron (III) hydroxide with hexafluoroacetylacetone. The process can be carried out using different solvents, such as dichloromethane (CH2Cl2) instead of carbon tetrachloride (CCl4), to improve the yield and purity of the product . The compound can also be purified by sublimation at around 44°C, which results in the formation of two polymorph modifications: a low-temperature monoclinic form and a high-temperature trigonal form .
Analyse Chemischer Reaktionen
Tris(hexafluoroacetylacetonato)iron (III) undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.
Substitution: It can undergo ligand exchange reactions, where the hexafluoroacetylacetonate ligands are replaced by other ligands.
Coordination Chemistry: The compound can form complexes with other metal ions or organic molecules.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Tris(hexafluoroacetylacetonato)iron (III) has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of iron metabolism and as a model compound for understanding the behavior of iron in biological systems.
Wirkmechanismus
The mechanism of action of Tris(hexafluoroacetylacetonato)iron (III) involves its ability to coordinate with other molecules through its hexafluoroacetylacetonate ligands. This coordination can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Tris(hexafluoroacetylacetonato)iron (III) can be compared with other similar compounds, such as:
Tris(acetylacetonato)iron (III): This compound has acetylacetonate ligands instead of hexafluoroacetylacetonate ligands.
Tris(hexafluoroacetylacetonato)cobalt (III): This compound has similar ligands but a different central metal ion (cobalt instead of iron).
The uniqueness of Tris(hexafluoroacetylacetonato)iron (III) lies in its high volatility, solubility, and the ability to form stable complexes with various ligands, making it a versatile compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C15H3F18FeO6 |
|---|---|
Molekulargewicht |
677.00 g/mol |
IUPAC-Name |
1,1,1,5,5,5-hexafluoropentane-2,4-dione;iron(3+) |
InChI |
InChI=1S/3C5HF6O2.Fe/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
InChI-Schlüssel |
HTUXHQGOKNUJNV-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-4-oxopiperidine-2-carboxylic acid](/img/no-structure.png)
![6-Methyl-3-(2-methylprop-1-enyl)-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-12-ol](/img/structure/B12323675.png)
![2-(19-Fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoacetaldehyde](/img/structure/B12323681.png)

![(2E)-2-[(2E,4E)-5-[3-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12323702.png)

![11,14,14-Trimethyl-5-(2,4,6-trimethylphenyl)-9-oxa-5,6-diaza-3-azoniatetracyclo[9.2.1.02,10.03,7]tetradeca-3,6-diene;tetrafluoroborate](/img/structure/B12323710.png)
![Methyl 5-ethoxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12323718.png)

![[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonadecanoate](/img/structure/B12323750.png)
